molecular formula C7H5NOS B6162628 4-acetylthiophene-2-carbonitrile CAS No. 1949776-49-1

4-acetylthiophene-2-carbonitrile

Cat. No.: B6162628
CAS No.: 1949776-49-1
M. Wt: 151.2
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Description

4-Acetylthiophene-2-carbonitrile is a heterocyclic organic compound featuring a thiophene ring substituted with an acetyl group at the 4-position and a nitrile group at the 2-position. These derivatives highlight the versatility of thiophene-carbonitrile scaffolds in medicinal and materials chemistry. The acetyl and nitrile groups contribute to reactivity, enabling applications in drug synthesis, polymer chemistry, and ligand design.

Properties

CAS No.

1949776-49-1

Molecular Formula

C7H5NOS

Molecular Weight

151.2

Purity

95

Origin of Product

United States

Preparation Methods

Copper(I)-Catalyzed Cyanation

An alternative route employs 4-acetylthiophene-2-bromide as the starting material. Copper(I) cyanide (CuCN) in dimethylformamide (DMF) at 120–140°C facilitates bromide-to-cyano substitution:

R-Br + CuCNR-C≡N + CuBr\text{R-Br + CuCN} \rightarrow \text{R-C≡N + CuBr}

This method, adapted from bifuran synthesis protocols, achieves 70–85% yields but requires rigorous exclusion of moisture.

Table 2: Cyanation Reaction Parameters

ParameterValue
CatalystCuCN
SolventDMF
Temperature120–140°C
Reaction Time12–24 hours
Yield70–85%

Challenges and Mitigation

  • Side Reactions : Prolonged heating may lead to acetyl group degradation.

  • Purification : Column chromatography (hexanes/EtOAc, 90:10) is required to isolate the product.

Friedel-Crafts Acetylation of 2-Cyanothiophene

Electrophilic Substitution Strategy

Introducing the acetyl group to 2-cyanothiophene via Friedel-Crafts acetylation is theoretically viable but complicated by the nitrile’s electron-withdrawing nature, which deactivates the ring. Preliminary studies on analogous systems suggest that Lewis acids like AlCl₃ or FeCl₃ at 0–5°C may enable selective acetylation at the 4-position.

Table 3: Friedel-Crafts Acetylation Conditions

ParameterValue
CatalystAlCl₃
SolventDichloromethane
Temperature0–5°C
Acetylating AgentAcetyl chloride
Theoretical Yield40–60% (estimated)

Limitations

  • Low Yields : Competing side reactions (e.g., nitrile hydrolysis) reduce efficiency.

  • Regioselectivity : Achieving exclusive 4-substitution requires directing groups or advanced catalysts.

Comparative Analysis of Methods

Table 4: Method Comparison for 4-Acetylthiophene-2-Carbonitrile Synthesis

MethodStarting MaterialYieldComplexityScalability
Oxime Dehydration4-Acetylthiophene-2-carbaldehyde95%LowHigh
CuCN Cyanation4-Acetylthiophene-2-bromide70–85%ModerateModerate
Friedel-Crafts2-Cyanothiophene40–60%HighLow

Chemical Reactions Analysis

Types of Reactions

4-Acetylthiophene-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: Electrophilic substitution reactions can occur at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH₄) can be used for reduction reactions.

    Substitution: Electrophilic reagents such as halogens or nitrating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

4-Acetylthiophene-2-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-acetylthiophene-2-carbonitrile depends on its specific application. In the context of organic electronics, it can act as a semiconductor by facilitating charge transport through its conjugated system. In biological applications, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4-acetylthiophene-2-carbonitrile and related thiophene-carbonitrile derivatives:

Compound Name Molecular Formula Molecular Weight Substituent Positions Functional Groups Reported Applications
This compound (hypothetical) C₇H₅NOS 167.19 g/mol Acetyl (C4), nitrile (C2) Acetyl, nitrile Synthetic intermediate, ligand design
5-Acetyl-2-amino-4-phenylthiophene-3-carbonitrile C₁₃H₁₀N₂OS 242.30 g/mol Acetyl (C5), amino (C2), phenyl (C4) Acetyl, amino, phenyl, nitrile Potential bioactive agent (unpublished)
4-Amino-5-benzoyl-2-mercaptothiophene-3-carbonitrile C₁₂H₈N₂OS₂ 260.33 g/mol Benzoyl (C5), amino (C4), mercapto (C2) Benzoyl, amino, mercapto, nitrile Unknown (structural analog for synthesis)
4-AMINO-5-BENZOYL-2-[(2-OXO-2-PHENYLETHYL)SULFANYL]-3-THIOPHENECARBONITRILE C₂₀H₁₄N₂O₂S₂ 378.47 g/mol Benzoyl (C5), amino (C4), sulfanyl (C2) Benzoyl, amino, sulfanyl, nitrile, ketone Not specified

Key Structural and Functional Insights:

Mercapto (‑SH) or sulfanyl groups (e.g., in ) introduce nucleophilic character, enabling disulfide bond formation or metal coordination, unlike the acetyl group.

Functional Group Impact: Acetyl vs. Benzoyl: Acetyl groups (electron-withdrawing) may reduce ring electron density compared to benzoyl groups (bulkier, π-conjugated), influencing solubility and intermolecular interactions . Amino Groups: The presence of amino substituents (e.g., in ) enhances hydrogen-bonding capacity, which is critical for biological activity (e.g., PD-L1 inhibition in related compounds ).

Q & A

Basic: What are the common synthetic routes for 4-acetylthiophene-2-carbonitrile, and how are reaction conditions optimized?

The Gewald reaction is a widely used method for synthesizing thiophene-carbonitrile derivatives. This involves the condensation of a ketone (e.g., acetylacetone), sulfur, and a cyanoacetate under basic conditions (e.g., sodium ethoxide or potassium carbonate in ethanol) . Optimization focuses on:

  • Catalyst selection : Potassium carbonate yields higher regioselectivity compared to weaker bases.
  • Solvent : Ethanol or methanol enhances reaction efficiency.
  • Temperature : Reactions typically proceed at 60–80°C for 6–12 hours.
Reaction Parameter Optimal Condition Yield Range
BaseK₂CO₃70–85%
SolventEthanol75–90%
Time8–10 hours80–88%

Basic: What spectroscopic and analytical techniques validate the structure of this compound?

Key methods include:

  • ¹H/¹³C NMR : Aromatic protons appear at δ 6.8–7.5 ppm, while the acetyl group resonates at δ 2.5–2.7 ppm .
  • IR Spectroscopy : Stretching vibrations for C≡N (~2200 cm⁻¹) and C=O (~1680 cm⁻¹) confirm functional groups .
  • Mass Spectrometry : Molecular ion peaks align with the molecular formula C₇H₅NOS (e.g., [M+H]⁺ at m/z 168.02) .
Technique Key Peaks/Data
¹H NMRδ 2.6 (s, 3H, CH₃CO), 7.2 (s, 1H, thiophene)
IR2210 cm⁻¹ (C≡N), 1690 cm⁻¹ (C=O)
X-ray CrystallographyR-factor < 0.05 for structure validation

Advanced: How can researchers resolve contradictions in reported biological activities of thiophene-carbonitrile derivatives?

Discrepancies often arise due to:

  • Purity variations : Impurities (e.g., unreacted intermediates) skew bioactivity assays. Use HPLC (>98% purity) for reliable results .
  • Assay conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or concentrations (IC₅₀ values) must be standardized .
  • Structural analogs : Compare substituent effects (e.g., biphenyl vs. methyl groups) using SAR tables .

Example : A study reported this compound as inactive against E. coli, while a methyl-substituted analog showed activity. This highlights the role of steric and electronic effects .

Advanced: What strategies enhance regioselectivity in electrophilic substitution reactions on the thiophene ring?

Regioselectivity is controlled by:

  • Directing groups : The acetyl group at position 4 directs electrophiles to position 5 via resonance effects .
  • Catalysts : Lewis acids (e.g., AlCl₃) favor substitution at electron-rich positions .
Reaction Type Regioselectivity Key Reagent
BrominationPosition 5Br₂/AlCl₃
NitrationPosition 5HNO₃/H₂SO₄
SulfonationPosition 3SO₃/PCl₅

Basic: What are the primary reactivity patterns of this compound?

  • Acetyl group : Undergoes nucleophilic addition (e.g., Grignard reagents) or condensation (e.g., hydrazine to form hydrazones) .
  • Cyano group : Reduced to amines (LiAlH₄) or hydrolyzed to carboxylic acids (H₂SO₄) .
Reaction Product Application
Reduction of C≡N4-Acetylthiophene-2-amineAnticancer lead compound
Condensation of C=OHydrazone derivativesFluorescent probes

Advanced: How can computational tools predict the reactivity of this compound in drug design?

  • Retrosynthesis AI : Tools like Pistachio and Reaxys propose synthetic routes by analyzing reaction databases .
  • DFT Calculations : Predict electrophilic/nucleophilic sites via Fukui indices .
Software Application
GaussianTransition state optimization
AutoDockProtein-ligand docking studies
ReaxysReaction pathway prediction

Basic: What industrial-scale methods improve the synthesis of this compound?

  • Continuous flow reactors : Enhance yield (90–95%) and reduce reaction time (2–4 hours) .
  • Automated purification : Chromatography systems ensure >99% purity for pharmaceutical applications .

Advanced: How do structural modifications influence the electronic properties of thiophene-carbonitrile derivatives?

  • Electron-withdrawing groups (e.g., -CN, -COCH₃) decrease HOMO-LUMO gaps, enhancing conductivity in organic semiconductors .
  • Biphenyl substituents : Extend π-conjugation, shifting absorption maxima (λₐᵦₛ) to 350–400 nm .
Substituent HOMO-LUMO Gap (eV) Application
-COCH₃3.2Organic electronics
-C₆H₅2.8Photocatalysts

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